molecular formula C9H15ClN4O2S2 B13434251 Famotidine Acid Methyl Ester Hydrochloride (Famotidine Impurity)

Famotidine Acid Methyl Ester Hydrochloride (Famotidine Impurity)

Cat. No.: B13434251
M. Wt: 310.8 g/mol
InChI Key: AUXMCGYIJDXLLU-UHFFFAOYSA-N
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Description

Famotidine Acid Methyl Ester Hydrochloride (CAS 1798006-30-0) is a key impurity of Famotidine, a histamine H₂-receptor antagonist used to treat gastric acid-related disorders. This impurity arises during synthesis or storage and is structurally characterized by:

  • Molecular formula: C₉H₁₄N₄O₂S₂·ClH
  • Molecular weight: 310.82 g/mol
  • IUPAC name: Methyl 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoate hydrochloride .
  • Purity: >95% (HPLC) .
  • Storage: Stable at +4°C, transported at room temperature .

Its structure includes a methyl ester group, a thioether linkage, and a diaminomethyleneamino-substituted thiazole ring, which influence its physicochemical and toxicological properties.

Properties

Molecular Formula

C9H15ClN4O2S2

Molecular Weight

310.8 g/mol

IUPAC Name

methyl 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanoate;hydrochloride

InChI

InChI=1S/C9H14N4O2S2.ClH/c1-15-7(14)2-3-16-4-6-5-17-9(12-6)13-8(10)11;/h5H,2-4H2,1H3,(H4,10,11,12,13);1H

InChI Key

AUXMCGYIJDXLLU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSCC1=CSC(=N1)N=C(N)N.Cl

Origin of Product

United States

Preparation Methods

Methylation of Famotidine

  • Starting Material: Crude or purified famotidine, often prepared via organic synthesis involving thiazole derivatives and sulfonamide groups.
  • Reaction Conditions:
    • Reagents: Methylating agents such as methyl iodide (CH₃I), dimethyl sulfate, or methyl triflate.
    • Solvent: Polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF).
    • Catalysts: Usually none, but sometimes phase transfer catalysts are employed.
    • Temperature: Ranges from ambient to reflux conditions (25°C–80°C).
  • Process:
    • Famotidine is dissolved in the solvent.
    • Methylating agent is added dropwise under stirring.
    • Reaction is maintained until completion, monitored via TLC or HPLC.
    • The methylated product, Famotidine Acid Methyl Ester, is isolated by filtration or extraction.

Conversion to Hydrochloride Salt

  • Procedure:
    • The methylated famotidine is dissolved in a suitable solvent, typically methanol or ethanol.
    • Hydrochloric acid (HCl) gas or aqueous HCl solution is introduced.
    • The mixture is stirred at controlled temperatures (generally 40°C–60°C).
    • Precipitation of the hydrochloride salt occurs as the product becomes insoluble.
    • The solid is filtered, washed, and dried under vacuum.

Process Parameters and Optimization

Parameter Typical Range Notes
Methylating agent Methyl iodide, dimethyl sulfate Choice affects yield and purity
Solvent Acetone, acetonitrile, DMF Solvent polarity influences reaction efficiency
Temperature 25°C–80°C Higher temperatures accelerate methylation but may cause side reactions
Reaction time 2–8 hours Monitored via TLC or HPLC
Hydrochloride addition 40°C–60°C Ensures complete salt formation

Note: The process aims to maximize methylation efficiency while minimizing side reactions such as over-alkylation or degradation.

Specific Synthesis Route from Patent Literature

A detailed process described in patent EP1361221A1 involves dissolving crude famotidine in methanol (ratio 1:50 to 1:70), followed by methylation and salt formation:

  • Step 1: Dissolve famotidine in methanol at 75°C with stirring.
  • Step 2: Add methylating agent (e.g., methyl iodide) under controlled conditions.
  • Step 3: After methylation, treat with hydrochloric acid to form the hydrochloride salt.
  • Step 4: Crystallize the methyl ester hydrochloride by cooling and seeding.
  • Step 5: Filter and dry the crystalline product at 50–60°C.

This method emphasizes purity and polymorph control, with process parameters optimized to prevent impurity formation.

Impurity Formation and Control

Impurities such as Famotidine Acid Methyl Ester Hydrochloride can form as by-products during methylation or salt formation. Control measures include:

  • Precise stoichiometry of methylating agents.
  • Use of activated carbon to remove residual impurities.
  • Temperature regulation to prevent over-methylation.
  • Controlled crystallization to isolate desired polymorphs.

Research Findings and Analytical Data

Research indicates that the methylation process can be optimized to favor the formation of specific polymorphs or to suppress impurity formation. Differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) spectroscopy are employed for characterization:

Technique Purpose Findings
DSC Polymorph identification Distinct melting points for different polymorphs (e.g., 160–180°C)
NMR Structural confirmation Chemical shifts consistent with methylation at specific nitrogen sites

Summary of Preparation Methods

Method Description Advantages Limitations
Direct methylation in solution Famotidine dissolved in solvent, methylating agent added, followed by salt formation Simple, scalable Side reactions possible, impurity control needed
Crystallization from solution Post-methylation crystallization of the ester hydrochloride High purity, polymorph control Requires precise temperature control
Seeding techniques Use of specific polymorph seeds to control crystal form Consistent polymorphs Additional process complexity

Chemical Reactions Analysis

Esterification of Famotidine Intermediates

  • Reaction : Carboxylic acid groups in famotidine precursors react with methanol under acidic conditions, forming methyl esters. Hydrochloric acid facilitates protonation, enhancing nucleophilic attack by methanol.

  • Conditions :

    • Solvent: Methanol or dichloromethane

    • Catalyst: HCl or H₂SO₄

    • Temperature: 50–60°C

  • Byproducts : Unreacted famotidine, sulfonated derivatives, or dimeric impurities .

Bromination and Alkylation

  • Bromination of methyl ester intermediates (e.g., at thiazole or sulfonamide moieties) can occur during synthesis, altering reactivity:

    Famotidine intermediate+Br2Brominated FAH+HBr\text{Famotidine intermediate} + \text{Br}_2 \rightarrow \text{Brominated FAH} + \text{HBr}
    • Impact : Brominated FAH derivatives exhibit reduced solubility and altered chromatographic profiles .

Degradation Pathways

FAH forms via hydrolysis or oxidation under specific conditions:

Acidic/Basic Hydrolysis

  • Acidic Hydrolysis :

    FAH+H2OHClFamotidine+Methanol\text{FAH} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{Famotidine} + \text{Methanol}
    • Conditions : pH 2–3, 60°C .

  • Basic Hydrolysis :

    FAH+NaOHFamotidine carboxylate+CH3OH\text{FAH} + \text{NaOH} \rightarrow \text{Famotidine carboxylate} + \text{CH}_3\text{OH}
    • Conditions : pH 8–9, room temperature .

Oxidative Degradation

  • S-Oxidation : Potassium caroate (KHSO₅) oxidizes FAH’s thioether group:

    FAH+KHSO5FAH S-Oxide+KHSO4\text{FAH} + \text{KHSO}_5 \rightarrow \text{FAH S-Oxide} + \text{KHSO}_4
    • Kinetics : Second-order reaction; rate constants range from 14.49 to 32.0 min⁻¹·L·mol⁻¹ at pH 7.0–8.4 .

  • Sulfone Formation : Prolonged oxidation yields sulfone derivatives, detectable via UPLC-MS .

Chromatographic Separation

MethodConditionsKey FindingsSource
UPLC-MS/MS C18 column, 0.1% formic acid/ACNFAH elutes at RT 16.97–20.7 min
HPLC pH 6.5 phosphate buffer, 220 nmCo-elutes with famotidine under acidic pH

Spectroscopic Identification

  • MS Fragmentation :

    • FAH : [M+H]⁺ m/z 349.1 ; fragments at m/z 187 (thiazole ring) and 136 (sulfonamide cleavage) .

    • FAH S-Oxide : [M+H]⁺ m/z 365.1 ; fragment at m/z 203 .

  • ¹H-NMR : Singlet at δ 8.46 ppm (sulfur-end amine) absent in FAH due to benzaldehyde adduct formation .

Reaction Rate Constants

ReactionpHk (min⁻¹·L·mol⁻¹)Half-Life (min)
S-Oxidation (KHSO₅)7.014.494.8
Sulfone Formation8.432.02.2

Thermal Stability

  • Stability : FAH degrades at 121°C (autoclave conditions), forming des-methyl analogs .

  • Storage : Stable at 2–8°C in neutral buffers; degrades rapidly in alkaline media .

Mitigation Strategies

  • Process Optimization : Use high-purity solvents and controlled esterification temperatures (≤55°C) .

  • Chromatographic Purification : Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium) .

This synthesis of data underscores FAH’s reactivity and the necessity for stringent process controls in famotidine manufacturing. Future studies should explore FAH’s pharmacokinetic impact and novel detection methods.

Scientific Research Applications

Famotidine Acid Methyl Ester Hydrochloride has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of famotidine.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.

    Industry: Utilized in the quality control processes of famotidine production to ensure compliance with regulatory standards.

Mechanism of Action

The mechanism of action of Famotidine Acid Methyl Ester Hydrochloride is not well-documented, as it is primarily considered an impurity. its parent compound, famotidine, works by competitively inhibiting histamine H2 receptors on gastric parietal cells, thereby reducing gastric acid secretion. The ester form may exhibit similar interactions but with potentially altered efficacy and binding properties.

Comparison with Similar Compounds

Famotidine Acid Methyl Ester Acetic Acid Salt

  • CAS : 1797135-07-9
  • Molecular formula : C₁₁H₁₈N₄O₄S₂
  • Molecular weight : 350.42 g/mol
  • Key differences :
    • Replaces the hydrochloride counterion with an acetic acid salt, altering solubility and stability.
    • Additional acetate group increases molecular weight by ~39.6 g/mol compared to the hydrochloride form .
  • Analytical note: Likely requires distinct HPLC conditions due to polarity differences from the hydrochloride salt.

Famotidine Related Compound A Dihydrochloride

  • CAS : 88061-72-7
  • Molecular formula : C₈H₁₄N₆S₂·2ClH
  • Molecular weight : 331.29 g/mol
  • Key differences: Contains a propanimidamide group instead of a methyl ester, increasing basicity. Dihydrochloride salt enhances aqueous solubility compared to the mono-hydrochloride form .
  • Stability : Requires storage at -20°C, indicating higher sensitivity to degradation than the methyl ester hydrochloride .

3-(((2-((Diaminomethylene)amino)thiazol-4-yl)methyl)sulfinyl)-N-sulfamoylpropanamide Hydrochloride

  • CAS: Not assigned
  • Molecular formula : C₈H₁₅ClN₆O₄S₃
  • Molecular weight : 390.88 g/mol
  • Key differences :
    • Sulfinyl (S=O) and sulfamoyl (NHSO₂) groups introduce higher polarity and oxidation state.
    • Increased molecular weight (~80 g/mol higher than Famotidine Acid Methyl Ester Hydrochloride) impacts chromatographic retention times .

Physicochemical and Analytical Comparison

Structural and Functional Group Analysis

Compound Key Functional Groups Counterion Molecular Weight (g/mol)
Famotidine Acid Methyl Ester HCl Methyl ester, thioether, thiazole HCl 310.82
Famotidine Acid Methyl Ester Acetate Methyl ester, thioether, thiazole Acetic acid salt 350.42
Famotidine Related Compound A Propanimidamide, thioether, thiazole 2HCl 331.29
Sulfamoyl Derivative Sulfinyl, sulfamoyl, thiazole HCl 390.88

Analytical Data

  • HPLC-UV : Famotidine Acid Methyl Ester Hydrochloride is quantified at trace levels (<0.1%) using validated methods per ICH guidelines .
  • Detection challenges : Sulfamoyl and sulfinyl derivatives may require mass spectrometry (LC-MS) due to complex fragmentation patterns .

Toxicological and Regulatory Insights

  • Genotoxicity: Computational models (e.g., in silico tools) predict that ester-containing impurities like Famotidine Acid Methyl Ester Hydrochloride may have lower genotoxic risk compared to sulfinyl or sulfamoyl derivatives, which could form reactive metabolites .
  • Regulatory thresholds : Acceptable limits for Famotidine impurities are typically ≤0.15% per ICH Q3B guidelines, necessitating rigorous HPLC monitoring .

Biological Activity

Famotidine Acid Methyl Ester Hydrochloride, also known as Famotidine Impurity, is a compound derived from famotidine, a well-known H2-receptor antagonist used primarily for the treatment of gastrointestinal disorders. This article explores its biological activity, focusing on its implications in pharmacology, potential genotoxicity, and interactions with other compounds.

Overview of Famotidine and Its Impurities

Famotidine is commonly used to reduce stomach acid production and treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). However, during the synthesis and formulation of famotidine, various impurities can arise, one of which is Famotidine Acid Methyl Ester Hydrochloride. Understanding these impurities is crucial for ensuring drug safety and efficacy.

Table 1: Common Famotidine Impurities

Impurity NameChemical StructurePotential Effects
Famotidine Disulfide[Structure Not Provided]May affect drug stability
Famotidine Sulfamoyl Propanamide[Structure Not Provided]Unknown toxicity
Famotidine Acid Methyl Ester Hydrochloride[Structure Not Provided]Potential genotoxicity

Antibacterial Properties

Recent studies have demonstrated that famotidine enhances the antibacterial activity of rifampicin against Acinetobacter baumannii, a significant Gram-negative pathogen. This effect is attributed to famotidine's ability to disrupt bacterial cell membranes and inhibit the expression of outer membrane proteins like ompA. The combination treatment showed increased survival rates in infected animal models, suggesting a potential therapeutic application in treating resistant bacterial infections .

Genotoxicity Assessment

The potential genotoxic effects of Famotidine Acid Methyl Ester Hydrochloride have raised concerns in pharmaceutical research. A study utilizing in silico methods assessed the impurity's interaction with DNA. The findings indicated that the impurity binds to the minor groove of DNA, which could lead to mutagenic effects. Molecular docking simulations revealed consistent interactions with dG-rich regions, highlighting a structural alert for genotoxicity .

Case Studies

Case Study 1: Genotoxic Impurity Profiling

In an investigation focused on the impurity profile of famotidine, researchers identified an unknown impurity at trace levels (0.5-1.0%) that prompted further characterization due to its potential impact on human health. The impurity was characterized using various instrumental analyses, revealing structural alerts associated with genotoxicity .

Case Study 2: Stability Studies

Stability studies on famotidine formulations indicated that certain excipients could mitigate the formation of harmful impurities. For instance, formulations containing Starch 1500 demonstrated lower levels of hydrolysis degradants over time, suggesting that excipient compatibility plays a critical role in maintaining drug quality .

Pharmacological Implications

Research indicates that famotidine's mechanism extends beyond acid inhibition; it may also play a role in modulating immune responses and influencing bacterial resistance mechanisms. The ability to enhance rifampicin's efficacy opens new avenues for combination therapies against resistant strains of bacteria .

Safety Concerns

The identification of genotoxic impurities necessitates stringent quality control measures during drug manufacturing. The development of sensitive analytical methods for detecting these impurities is essential to ensure patient safety and compliance with regulatory standards .

Q & A

Q. How can researchers establish impurity profiles for Famotidine Acid Methyl Ester Hydrochloride under ICH guidelines?

  • Methodological Answer : Follow ICH Q3A guidelines by: (i) Conducting forced degradation studies (acid/base hydrolysis, oxidative, thermal, and photolytic stress). (ii) Using HPLC-MS to identify degradation products and synthesize reference standards for critical impurities. (iii) Setting reporting thresholds (e.g., 0.1% for unknown impurities) and qualifying impurities above 0.15% .
  • Documentation : Include chromatograms, peak purity data, and structural elucidation reports. Label impurities with relative retention times (RRT) and response factors .

Q. What stability-indicating parameters should be monitored for Famotidine Acid Methyl Ester Hydrochloride in long-term studies?

  • Methodological Answer : Track: (i) Chemical stability : Impurity levels under accelerated conditions (40°C/75% RH) and long-term storage (25°C/60% RH). (ii) Physical stability : Hygroscopicity and polymorphic transitions using XRPD. (iii) Method robustness : Validate HPLC methods across pH (2.0–7.0) and column batches .
  • Data Interpretation : Use Arrhenius kinetics to predict shelf life if degradation follows first-order kinetics .

Q. How should researchers address batch-to-batch variability in impurity content during synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles: (i) Optimize reaction parameters (temperature, solvent purity, catalyst concentration) using design-of-experiments (DoE). (ii) Use in-process controls (IPC) like real-time HPLC monitoring. (iii) Characterize critical process parameters (CPPs) affecting impurity formation (e.g., methyl ester hydrolysis) .
  • Mitigation : Request peptide content analysis and TFA removal (<1%) for sensitive bioassays to minimize variability .

Q. What are the key considerations for synthesizing Famotidine Acid Methyl Ester Hydrochloride at laboratory scale?

  • Methodological Answer : (i) Use methyl esterification of famotidine acid with thionyl chloride/methanol. (ii) Purify via recrystallization (ethanol/water mixture) and confirm purity using NMR (e.g., methyl ester proton at δ 3.7 ppm) and mass spectrometry. (iii) Monitor residual solvents (e.g., methanol <3000 ppm) per ICH Q3C .

Advanced Research Questions

Q. How can researchers validate an analytical method for quantifying Famotidine Acid Methyl Ester Hydrochloride impurities per FDA guidelines?

  • Methodological Answer : Follow FDA’s "Analytical Procedures and Methods Validation for Drugs and Biologics": (i) Assess specificity (no placebo interference), accuracy (spike recovery 98–102%), and precision (RSD <2% intra-day/inter-day). (ii) Determine linearity (5–150% of target concentration) and limit of quantification (LOQ ≤0.05%). (iii) Validate robustness by varying column lot, flow rate (±0.1 mL/min), and mobile phase pH (±0.2 units) .
  • Documentation : Submit raw chromatograms, integration parameters, and stress study data .

Q. How to resolve contradictions in impurity quantification data between HPLC and LC-MS methods?

  • Methodological Answer : (i) Cross-validate using a certified reference standard (e.g., USP Famotidine RS). (ii) Check for ion suppression/enhancement in LC-MS via post-column infusion. (iii) Reconcile discrepancies by normalizing response factors (e.g., UV vs. MS detection) .
  • Statistical Approach : Apply Bland-Altman analysis to assess bias between methods .

Q. What experimental designs are optimal for elucidating degradation pathways of Famotidine Acid Methyl Ester Hydrochloride?

  • Methodological Answer : (i) Use QbD-driven forced degradation : Vary pH (1–13), temperature (40–80°C), and oxidant concentration (0.1–1% H2O2). (ii) Employ LC-HRMS to identify degradation products (e.g., sulfoxide derivatives). (iii) Map degradation kinetics using pseudo-first-order models .
  • Advanced Tools : Computational chemistry (DFT) to predict reactive sites and degradation mechanisms .

Q. How to address low recovery rates during extraction of Famotidine Acid Methyl Ester Hydrochloride from complex matrices?

  • Methodological Answer : (i) Optimize extraction solvents (e.g., acetonitrile:water 70:30 with 0.1% formic acid). (ii) Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX). (iii) Evaluate matrix effects via standard addition and post-extraction spiking .
  • Troubleshooting : Check for adsorption losses on glassware; silanize surfaces if necessary .

Q. What strategies ensure reproducibility in impurity profiling across international pharmacopeial standards (USP, EP)?

  • Methodological Answer :
    (i) Harmonize HPLC conditions (e.g., column chemistry, gradient program) with USP monographs.
    (ii) Cross-validate impurity limits (e.g., total impurities ≤1.0%) using collaborative trials.
    (iii) Align with EP’s "Control of Impurities in Substances for Pharmaceutical Use" for unspecified impurities .
  • Regulatory Compliance : Document method equivalency per ICH Q4B .

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